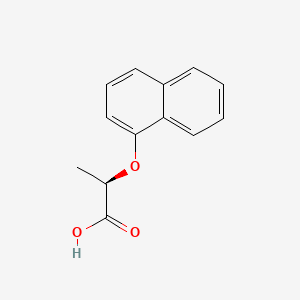

(-)-2-(1-Naphthyloxy)propionic acid

Description

Contextualization of Aryloxypropionic Acid Derivatives in Organic and Medicinal Chemistry

Aryloxypropionic acid derivatives represent a significant class of organic compounds with wide-ranging applications, particularly in the field of medicinal chemistry. orientjchem.orghumanjournals.com These compounds are structurally characterized by a propionic acid moiety linked to an aryl group through an ether bond. This structural motif is the foundation for a variety of biologically active molecules. researchgate.net A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known members like ibuprofen (B1674241) and naproxen. humanjournals.com The therapeutic effects of these drugs are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. orientjchem.org Beyond their anti-inflammatory properties, aryloxypropionic acid derivatives have been investigated for a range of other pharmacological activities, including analgesic, antipyretic, antibacterial, anticonvulsant, and anticancer effects. orientjchem.orgresearchgate.net The versatility of the aryloxypropionic acid scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of these derivatives.

Significance of Chirality in Naphthyloxy Systems and Stereoisomeric Research

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many pharmaceutical compounds. helmholtz.de This is particularly true for naphthyloxy systems, where the presence of a stereocentric carbon atom gives rise to enantiomers. These stereoisomers, while having identical chemical formulas and connectivity, can exhibit profound differences in their pharmacological and toxicological profiles. nih.govnih.gov For many aryloxypropionic acid derivatives, it has been demonstrated that the biological activity, such as the inhibition of COX enzymes, resides primarily in one enantiomer, typically the (S)-enantiomer. orientjchem.org The other enantiomer may be inactive or, in some cases, contribute to undesirable side effects. nih.gov This enantiomer-specific activity underscores the importance of stereoisomeric research in drug development. The synthesis and separation of individual enantiomers are critical for developing safer and more effective drugs. researchgate.net Techniques such as chiral resolution and asymmetric synthesis are therefore essential in the study of chiral naphthyloxy systems. wikipedia.orgtcichemicals.com

Overview of Key Academic Research Trajectories for (-)-2-(1-Naphthyloxy)propionic Acid

Academic research on this compound has followed several key trajectories. A significant area of focus has been its synthesis and characterization, with various methods being explored to produce the enantiomerically pure compound. amanote.com Furthermore, its potential as a chiral resolving agent has been investigated. wikipedia.org Chiral resolving agents are used to separate racemic mixtures into their individual enantiomers, a critical process in the production of single-enantiomer drugs. tcichemicals.com Another important research avenue is the exploration of its biological activities. Given that it belongs to the aryloxypropionic acid class, studies have delved into its potential pharmacological effects, including anti-inflammatory properties. nih.govrug.nl Computational and theoretical studies have also been employed to understand the molecule's three-dimensional structure, conformation, and electronic properties, which are crucial for predicting its interactions with biological targets. frontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

57128-29-7 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(2R)-2-naphthalen-1-yloxypropanoic acid |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

KTAVXDDWEGVLRN-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for Asymmetric Synthesis of the (-)-Enantiomer

Asymmetric synthesis aims to directly produce the (-)-enantiomer as the major product, minimizing the formation of the unwanted (+)-enantiomer. This is achieved by using chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of the reaction.

The core structure of 2-(1-Naphthyloxy)propionic acid is an ether linkage between a naphthol and a propionic acid moiety. Enantioselective catalysis can be applied to the formation of this C-O bond. While direct catalytic asymmetric etherification for this specific compound is not extensively documented in the provided results, analogous reactions provide a blueprint. For instance, modern catalytic methods, such as those using chiral phosphoric acids, have been successful in other contexts like enantioselective photocycloadditions by creating a chiral environment around a reactive intermediate. nih.gov A hypothetical approach for (-)-2-(1-Naphthyloxy)propionic acid could involve a transition-metal-catalyzed cross-coupling between 1-naphthol (B170400) and a chiral propionic acid equivalent, or a reaction between a prochiral precursor and 1-naphthol using a chiral catalyst. The development of a three-step process for synthesizing 2-arylpropionic acids from vinyl arenes in nearly enantiomerically pure form showcases the power of catalytic asymmetric synthesis. nih.gov This method involves asymmetric hydrovinylation followed by oxidative degradation to yield the final acid with excellent enantioselectivity (>97% ee). nih.gov

A widely employed and robust strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgwilliams.edu

For the synthesis of this compound, a common approach involves acylating a chiral oxazolidinone auxiliary with propionic anhydride. williams.edu The resulting N-propionyl oxazolidinone can then be deprotonated to form a rigid Z-enolate, which subsequently reacts with an electrophilic naphthyloxy source. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thus creating the desired stereocenter with high diastereoselectivity. williams.edu Finally, the auxiliary is cleaved, often through hydrolysis, to release the target chiral carboxylic acid. williams.edu Evans oxazolidinones and sulfur-based auxiliaries derived from amino acids are particularly effective for these types of transformations. williams.eduscielo.org.mx

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms rigid chelates, providing high diastereoselectivity. williams.edunih.gov |

| Camphorsultam | Various asymmetric reactions | Highly crystalline derivatives often aid in purification. wikipedia.org |

| Pseudoephedrine | Alkylation of enolates | Can be used to produce either enantiomer of the product. wikipedia.org |

Diastereoselective synthesis can also be achieved through kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral reagent than the other. A relevant example is the kinetic resolution of racemic 2-aryloxy propionyl chlorides via acylation of a chiral amine. urfu.ru

In a study, racemic 2-(1-naphthyloxy)propionyl chloride was reacted with a chiral 3-methylbenzoxazine. urfu.ru This process resulted in the formation of diastereomeric amides, with an enrichment of the (3R,2'R)-diastereoisomer. urfu.ru Although the selectivity reported in this specific instance was modest (s=9 and 16), the principle is established. urfu.ru The diastereomerically enriched amide products can then be separated chromatographically. Subsequent acidic hydrolysis of the separated, diastereomerically pure amide cleaves the chiral amine, yielding the enantiomerically enriched (R)-acid, which corresponds to the (-)-enantiomer. urfu.ru This method demonstrates that even with low initial selectivity, the physical separation of diastereomers allows for the isolation of an enantiomerically pure product. urfu.ru

Enantioresolution of Racemic 2-(1-Naphthyloxy)propionic Acid

Enantioresolution is the process of separating a racemic mixture into its individual enantiomers. This is a common strategy when a direct asymmetric synthesis is not feasible or is less efficient.

Preparative chiral HPLC is a powerful and widely used technique for resolving enantiomers on scales ranging from milligrams to kilograms. nih.govchiraltech.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov For acidic compounds like 2-(1-Naphthyloxy)propionic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. nih.govmdpi.com

The success of a chiral HPLC separation hinges on the choice of the CSP and the optimization of chromatographic conditions. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most popular and versatile for chiral separations. nih.govchromatographyonline.com

The optimization process involves screening various parameters to maximize selectivity and resolution. chromatographyonline.com Key factors include:

Chiral Stationary Phase: Selectivity varies significantly between different polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate) vs. amylose tris(3,5-dimethylphenylcarbamate)). mdpi.com Even the same chiral selector on a coated versus an immobilized phase can yield different results. mdpi.com

Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and acidic or basic additives, is crucial. mdpi.comnih.gov For acidic analytes, the addition of a small amount of a stronger acid like acetic or formic acid to the mobile phase is often necessary to ensure good peak shape and reproducibility. mdpi.com

Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can alter selectivity and even the elution order of the enantiomers. chromatographyonline.com

Systematic studies on related compounds have shown that weak anion exchange-type quinine-based CSPs can provide excellent resolution for naphthyl-containing propionic acids under polar-organic conditions. nih.gov The choice of the counter-ion (acid) in the mobile phase, such as acetic acid or glycolic acid, was found to have a significant influence on enantioselectivity. nih.gov This highlights that a multi-parameter optimization, often guided by experimental design, is necessary to achieve the most desirable compromise between resolution and analysis time for a given chiral separation. chromatographyonline.comnih.gov

Table 2: Parameters for Optimization of Chiral HPLC Separation

| Parameter | Description | Impact on Separation |

|---|---|---|

| Stationary Phase | The type of chiral selector (e.g., cellulose vs. amylose derivatives) and how it is bound to the support. chromatographyonline.com | Primary determinant of chiral recognition and selectivity. chromatographyonline.com |

| Mobile Phase | The solvent system (e.g., normal-phase, reversed-phase, polar-organic) and additives (e.g., acids, bases). mdpi.comnih.gov | Affects analyte retention, peak shape, and selector-analyte interactions. mdpi.com |

| Temperature | The operating temperature of the column. chromatographyonline.com | Influences separation kinetics and thermodynamics, can change resolution and elution order. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Affects analysis time and column efficiency. |

An in-depth examination of the chemical compound this compound reveals a landscape rich with advanced synthetic strategies and opportunities for molecular modification. This article focuses exclusively on the sophisticated methodologies employed in its synthesis, stereochemical control, and chemical derivatization.

Mechanistic Investigations and Biochemical Pathway Interactions

Molecular Interactions with Biological Receptors (Non-Human Systems)

While direct in silico modeling studies specifically targeting (-)-2-(1-Naphthyloxy)propionic acid are not widely available in peer-reviewed literature, its structural similarity to known auxinic compounds allows for predictive analysis of its binding to plant receptors. The primary targets for auxins in plants are the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

Computational docking studies on analogous molecules, such as the synthetic auxin 1-naphthaleneacetic acid (NAA) and various phenoxy-carboxylate herbicides, have provided a framework for understanding these interactions. nih.govresearchgate.net These models suggest that the aromatic ring system of the ligand fits into a hydrophobic pocket on the surface of the TIR1 protein. The carboxyl group of the ligand is crucial for forming hydrogen bonds with specific amino acid residues within the binding site, thereby stabilizing the interaction. For example, docking studies with auxinole (B1665333) have highlighted the importance of π-π stacking interactions between the ligand's phenyl ring and a phenylalanine residue (Phe82) in the TIR1 receptor. researchgate.net

Based on these models, it is hypothesized that the naphthalene (B1677914) ring of this compound would similarly occupy the hydrophobic pocket of the receptor. The stereochemistry at the chiral center of the propionic acid side chain is expected to be a critical determinant of binding affinity and biological activity, a well-established principle for many chiral auxins.

Table 1: Binding Characteristics of Structurally Related Auxins to Plant Receptors

This interactive table summarizes the binding affinities of various auxin-like compounds to different auxin receptors.

| Compound | Receptor | Relative Binding Affinity (% of IAA) | Reference |

|---|---|---|---|

| 1-Naphthaleneacetic acid (NAA) | AtTIR1 | Close to IAA | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | AtTIR1 | 29% | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | AtAFB2 | 22% | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | AtAFB5 | 40% | nih.gov |

| Halauxifen | AtAFB5 | 170% | nih.gov |

The structural analogy of this compound to the natural auxin indole-3-acetic acid (IAA) suggests that it may function by interacting with the auxin signaling pathway. Auxin perception in plants involves the formation of a co-receptor complex consisting of a TIR1/AFB protein and an Aux/IAA transcriptional repressor. nih.gov The auxin molecule acts as a 'molecular glue', stabilizing the interaction between these two proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive genes.

The auxin signaling system exhibits a high degree of complexity, with multiple TIR1/AFB and Aux/IAA proteins in plants like Arabidopsis thaliana. Different combinations of these proteins can form co-receptor complexes with a wide range of binding affinities for various auxin molecules. nih.gov This combinatorial system allows for differential sensing of various auxinic compounds. For instance, the TIR1 receptor displays a different affinity for IAA compared to NAA. mdpi.com Furthermore, certain synthetic auxins, particularly those used as herbicides, exhibit selectivity towards specific members of the AFB family, such as AFB5. nih.govnih.gov

The unique structure of this compound, with its naphthyloxy group, likely confers a distinct binding profile within the TIR1/AFB-Aux/IAA co-receptor system. The size and electronic properties of this group, compared to the indole (B1671886) ring of IAA or the substituted phenyl rings of other synthetic auxins, would influence its fit within the binding pocket and its interactions with different receptor combinations, potentially leading to specific physiological responses in plants.

Enzymatic Transformations and Biocatalytic Pathways

The production of single-enantiomer compounds is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers. While specific studies on the stereoselective biotransformation of this compound are not readily found, research on structurally analogous compounds provides valuable insights into potential enzymatic methods for its chiral resolution.

A notable example is the enantioselective resolution of (R,S)-2-phenoxy-propionic acid methyl ester, which shares the core propionic acid structure. In one study, an immobilized lipase (B570770) from Aspergillus oryzae was successfully used to achieve a high degree of separation of the enantiomers. nih.gov

Table 2: Enzymatic Kinetic Resolution of (R,S)-2-Phenoxy-Propionic Acid Methyl Ester

This table details the results of the enzymatic resolution of a compound structurally similar to this compound.

| Enzyme | Enantiomeric Excess of Substrate (e.e.s) | Conversion (%) | Reference |

|---|---|---|---|

| Immobilized Lipase from Aspergillus oryzae | 99.5% | 50.8% | nih.gov |

This demonstrates the potential of using lipases for the kinetic resolution of racemic 2-(1-naphthyloxy)propionic acid or its esters to obtain the desired (-)-enantiomer. The success of such a biotransformation would depend on selecting an enzyme with the appropriate substrate specificity and enantioselectivity. Dynamic kinetic resolution, a technique that combines enzymatic resolution with in situ racemization of the unwanted enantiomer, has also been effectively applied to related compounds like 3-hydroxy-3-(aryl)propanoic acids. nih.gov

Microbial biotransformation offers a versatile and environmentally friendly approach to modify chemical structures. nih.govresearchgate.net Although there is a lack of specific reports on the microbial transformation of this compound, the metabolic diversity of microorganisms suggests that it could be a substrate for various microbial enzymes.

Microbes utilize a vast arsenal (B13267) of enzymes, including oxygenases, hydrolases, and transferases, to metabolize a wide range of aromatic compounds. nih.gov These enzymes can catalyze reactions such as hydroxylation, oxidation of side chains, and conjugation with sugars or amino acids. For example, microbial transformation of other complex aromatic molecules has been shown to yield hydroxylated or glucosylated derivatives, which often exhibit altered biological activities. nih.gov

The substrate specificity of these microbial enzymes can be quite broad, enabling the transformation of many synthetic compounds. The 1-naphthyloxy structure of the target compound could be susceptible to attack by ring-hydroxylating dioxygenases, which are common in bacteria that degrade aromatic hydrocarbons. The propionic acid side chain could also be a target for microbial enzymes. The identification of specific microbial strains or enzymes capable of transforming this compound would necessitate screening studies using microorganisms known for their prowess in metabolizing complex organic molecules.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure and conformational preferences of (-)-2-(1-Naphthyloxy)propionic acid. These methods allow for a detailed understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) has become a important tool for predicting the mechanisms of chemical reactions involving organic acids. nih.govmdpi.com By modeling the potential energy surface, DFT calculations can identify transition states and intermediates, thus elucidating the most probable reaction pathways. For a molecule like this compound, DFT can be employed to study reactions such as its synthesis, racemization, or degradation.

For instance, studies on similar propanoic acid derivatives have utilized DFT to investigate decomposition mechanisms, including decarbonylation and decarboxylation, on catalyst surfaces. researchgate.net These calculations can determine the activation barriers for various elementary steps, such as O-H bond cleavage or C-C bond scission, revealing which pathway is kinetically favored. researchgate.net Furthermore, DFT is used to understand oxidation mechanisms, like the conversion of aldehydes to carboxylic acids, which provides a framework for studying the reverse reaction or the stability of the carboxylic acid group in this compound under oxidative stress. nih.gov The choice of functional and basis set, such as B3LYP or M06-2X with appropriate basis sets like 6-31G* or aug-pVDZ, is crucial for obtaining results that are in good agreement with experimental observations. nih.govnih.gov

Table 1: Key Applications of DFT in Reaction Mechanism Analysis

| Application Area | Description | Relevant Concepts |

| Transition State Search | Locating the highest energy point along the reaction coordinate to determine the activation energy of a reaction step. | Saddle point optimization, Frequency analysis |

| Intermediate Stability | Calculating the relative energies of potential intermediates to understand their lifetime and role in the reaction. | Geometry optimization, Energy minimization |

| Reaction Pathway Mapping | Connecting reactants, transition states, and products to build a complete picture of the reaction mechanism. | Intrinsic Reaction Coordinate (IRC) analysis |

| Solvent Effects | Incorporating the influence of the solvent on the reaction energetics using models like the Polarizable Continuum Model (PCM). | SMD, C-PCM |

The naphthyl group in this compound plays a crucial role in stereodifferentiation, primarily through non-covalent aromatic interactions. When this molecule is used as a chiral resolving agent, its naphthyl moiety interacts differently with the enantiomers of another chiral compound, leading to the formation of diastereomeric complexes with different stabilities.

A closely related compound, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), serves as a powerful chiral auxiliary for determining the absolute configurations of alcohols. researchgate.net The principle relies on the diamagnetic anisotropy of the naphthyl group, which differentially shields the protons of the alcohol in the respective diastereomeric esters. researchgate.net This anisotropic effect, observable as differences in chemical shifts (Δδ) in ¹H NMR spectra, is a direct consequence of the spatial arrangement of the naphthyl ring relative to the rest of the molecule. researchgate.net Computational analysis can model the conformations of these diastereomeric complexes, quantifying the through-space interactions (e.g., CH-π, π-π stacking) that govern the observed stereodifferentiation.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior and conformational landscape of this compound in solution. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. nih.gov

For a flexible molecule like this, with rotatable bonds connecting the propionic acid side chain to the naphthyloxy group, a multitude of conformations can exist. MD simulations, often employing force fields optimized for organic molecules, can sample this vast conformational space to identify the most populated conformational families. nih.gov This information is critical for accurately interpreting experimental data, as the observed properties are often a Boltzmann-weighted average over the entire conformational ensemble. nih.gov Combining MD with quantum mechanics (QM/MM methods) can further refine the understanding of how the environment influences the molecule's structure and dynamics. nih.gov

Spectroscopic Property Prediction and Absolute Configuration Assignment

Computational methods are essential for linking spectroscopic data to the specific three-dimensional structure of a chiral molecule, enabling the unambiguous assignment of its absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopies that provide structural information about chiral molecules. nih.govuva.nl VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD does the same in the UV-Vis region for electronic transitions. uva.nlsemanticscholar.org

The absolute configuration of this compound can be determined by comparing its experimental VCD and ECD spectra with spectra predicted computationally for a known configuration (e.g., the S or R enantiomer). nih.govmdpi.com DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set or larger, have proven highly successful in predicting VCD spectra. dtic.mil The process involves:

Performing a conformational search to find all low-energy conformers.

Optimizing the geometry and calculating the harmonic frequencies and VCD intensities for each significant conformer. nih.gov

Generating a final predicted spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov

A good match between the signs and relative intensities of the experimental and calculated spectral bands allows for a confident assignment of the absolute configuration. nih.gov Similar protocols using Time-Dependent DFT (TD-DFT) are applied for ECD spectra prediction. semanticscholar.orgzenodo.org

Table 2: Comparison of VCD and ECD for Stereochemical Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (4000-400 cm⁻¹) | UV-Visible (180-400 nm) |

| Transitions Probed | Vibrational | Electronic |

| Structural Sensitivity | Highly sensitive to the full 3D structure and conformation. | Primarily sensitive to the arrangement of chromophores. |

| Computational Method | DFT (e.g., B3LYP/6-31G*) | TD-DFT |

| Applicability | Applicable to most chiral molecules. | Requires the presence of a UV-Vis chromophore. |

NMR spectroscopy, enhanced by the use of chiral auxiliaries, is a powerful technique for stereochemical assignment. nih.gov The MαNP acid, a structural analog of this compound, is a prime example of a chiral auxiliary used for determining the absolute configuration of alcohols and amines via the ¹H NMR anisotropy method. researchgate.net

The method involves the formation of diastereomeric esters (or amides) between the chiral acid and the chiral alcohol (or amine) being studied. The large, planar naphthyl group of the acid creates a strong anisotropic magnetic field. In the different diastereomers, the protons of the alcohol experience this field differently due to their fixed, but distinct, spatial orientations relative to the naphthyl ring. This results in predictable differences in their NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of the Δδ values for various protons, one can deduce the absolute configuration of the alcohol. researchgate.net Computational modeling can further support this by predicting the most stable conformations of the diastereomers, thereby rationalizing the observed shielding and deshielding effects.

Computational Prediction of Bioactivity Scores and Molecular Properties

General methodologies for predicting bioactivity and molecular properties are well-established in the field of computational chemistry. These often involve the use of software that calculates a compound's properties based on its chemical structure. For instance, bioactivity scores are typically predicted for various drug targets, including G protein-coupled receptors (GPCRs), ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. A positive bioactivity score generally suggests a higher probability of the molecule being active against a particular target.

Similarly, key molecular properties that influence a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) are routinely calculated. These properties often include:

Molecular Weight (MW): A fundamental property influencing size and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to form hydrogen bonds, which influences cell permeability.

Number of Hydrogen Bond Donors and Acceptors: These impact solubility and binding to biological targets.

Number of Rotatable Bonds: This relates to the conformational flexibility of the molecule.

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.

While it is standard practice to perform such in silico analyses during the drug discovery and development process, specific published research detailing these computational predictions for this compound could not be located. Therefore, a data table of its predicted bioactivity scores and molecular properties cannot be provided at this time.

Environmental Fate and Degradation Processes

Abiotic Transformation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. Key abiotic pathways include photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For compounds with aromatic structures like the naphthalene (B1677914) group in (-)-2-(1-Naphthyloxy)propionic acid, photodegradation can be a significant transformation pathway.

Studies on related phenoxyalkanoic acid herbicides demonstrate that photolysis can occur in both aqueous and terrestrial environments. The rate and mechanism of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing substances (like humic acids in soil and water), and the chemical's specific molecular structure. For example, research on the herbicide α-naphthaleneacetic acid (NAA) has shown that it undergoes photodegradation in aqueous solutions. researchgate.net The process is often initiated by the absorption of UV light, leading to the excitation of electrons within the molecule and subsequent bond cleavage.

In the case of this compound, photodegradation could potentially involve the cleavage of the ether bond connecting the naphthyl and propionic acid moieties or transformations within the naphthalene ring itself. The presence of other substances in the environment can also influence this process. For instance, titanium dioxide (TiO2) has been shown to act as a photocatalyst, accelerating the degradation of similar compounds like naphthenic acids under solar irradiation. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the surrounding medium (acidic, neutral, or basic). viu.calibretexts.org For esters and ethers, hydrolysis can be a significant degradation pathway. libretexts.org

The structure of this compound contains an ether linkage, which can be susceptible to hydrolysis, although ethers are generally more resistant to hydrolysis than esters. libretexts.org The rate of hydrolysis for such compounds can be influenced by pH. For instance, studies on naphthalic anhydrides, which are structurally related to the naphthalene component, show complex pH-dependent hydrolysis kinetics. rsc.org While specific hydrolysis data for this compound is not available, it is plausible that the stability of the ether bond could be affected by extremes in pH. Generally, acid-catalyzed hydrolysis involves protonation of the ether oxygen, making the carbon atom more susceptible to nucleophilic attack by water. youtube.comyoutube.com Base-catalyzed hydrolysis of ethers is typically less common unless activated by other functional groups.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment. awsjournal.org

The biodegradation of phenoxyalkanoic acid herbicides, which are structurally analogous to this compound, has been extensively studied. Microorganisms in soil and water can utilize these compounds as a source of carbon and energy. nih.govmdpi.com

The biodegradation of herbicides like mecoprop (B166265) and dichlorprop (B359615) often begins with the cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. nih.govnih.gov This initial step is often mediated by specific enzymes, such as α-ketoglutarate-dependent dioxygenases encoded by tfdA genes. reading.ac.uk Following the initial cleavage, the resulting naphthalene-based and propionic acid-based intermediates are further metabolized through various pathways. The naphthalene moiety would likely be degraded through pathways similar to those for other polycyclic aromatic hydrocarbons (PAHs), involving ring hydroxylation and subsequent cleavage. The propionic acid moiety would likely enter central metabolic pathways.

Studies on the herbicide 2,4-D have identified several bacterial strains, including species of Pseudomonas, Alcaligenes, and Acinetobacter, capable of its degradation. nih.govmdpi.com It is likely that similar microbial communities would be involved in the breakdown of this compound.

Based on the degradation pathways of analogous compounds, the microbial breakdown of this compound would be expected to produce several intermediate products. The primary degradation products would likely be 1-naphthol (B170400) and propionic acid, resulting from the cleavage of the ether linkage.

Further degradation of 1-naphthol would proceed through hydroxylation of the naphthalene ring, followed by ring cleavage to yield smaller organic acids that can be funneled into the Krebs cycle. Propionic acid is a readily biodegradable compound that is metabolized by a wide range of microorganisms. illinois.edu

The rate of biodegradation of organic compounds in the environment is influenced by a multitude of factors.

Microbial Flora: The presence and abundance of microorganisms capable of degrading the specific compound are crucial. The composition of the microbial community can vary significantly between different soils and aquatic environments. nih.govfrontiersin.org Some degradation processes may require the synergistic action of multiple microbial species. nih.gov

Substrate Availability: The concentration of the compound can affect its degradation rate. At very low concentrations, the compound may not be sufficient to induce the necessary degradative enzymes in microorganisms. Conversely, very high concentrations can be toxic to the microbial population.

Environmental Conditions: Soil moisture, temperature, pH, and oxygen availability all play a critical role. Aerobic degradation is often more rapid and complete than anaerobic degradation for many aromatic compounds. nih.gov For example, the herbicides mecoprop and dichlorprop were found to persist under anaerobic conditions in sewage sludge, while they were degraded aerobically. nih.gov

Organic Matter Content: The presence of other organic materials can influence biodegradation. In some cases, the presence of an easily degradable carbon source can enhance the degradation of a more complex molecule through co-metabolism. However, in other instances, microorganisms may preferentially consume the simpler substrate, slowing the degradation of the target compound. frontiersin.org

Agricultural Science and Plant Biology Applications

Plant Growth Regulatory Activity and Mechanism of Action

The plant growth regulatory activities of aryloxypropionic acids are highly dependent on their stereochemistry. Research consistently demonstrates that for many growth-promoting effects, the dextrorotatory (+) enantiomer possesses significantly higher activity than the levorotatory (-) enantiomer.

Influence on Plant Development, Growth, and Morphogenesis

(-)-2-(1-Naphthyloxy)propionic acid is the levorotatory enantiomer of the racemic mixture (±)-α-(2-naphthoxy)propionic acid, a known plant growth-regulating substance. Studies that have resolved such racemic mixtures into their separate optical isomers have found that the majority of the growth-promoting activity resides in the dextrorotatory (+) form. capes.gov.br In a range of growth response tests, including the induction of epinasty in tomato plants and parthenocarpic development in tomatoes and pears, the (+)-isomer showed high activity, while the (-)-isomer demonstrated very little, if any, activity. capes.gov.br

In some cases, the (-) form has been noted to have an antagonistic action against the effects of the active (+) form. alamy.com This suggests that while not promoting growth itself, it may interact with the biological pathways that regulate development. The differential activity between the enantiomers is explained by a three-point attachment theory at a receptor site, where only one isomer can achieve the correct spatial orientation for a biological response. capes.gov.br

Role in Cell Elongation and Root Development

While potent auxins like 1-Naphthaleneacetic acid (NAA) stimulate cell elongation at very low concentrations, the activity of naphthyloxypropionic acid isomers is stereospecific. nih.gov The (+) enantiomer of the related compound α-(2-naphthoxy)propionic acid is highly effective at inducing rooting in cuttings, a process dependent on both cell division and elongation to form adventitious roots. capes.gov.br Conversely, the (-) isomer shows negligible activity in this regard. capes.gov.br The regulation of root growth is highly sensitive to auxin concentrations and signaling, with different cell types within the root responding uniquely to auxin stimuli. nih.gov Repressing or excessively enhancing auxin signaling can inhibit root growth. nih.gov Given the low intrinsic activity of this compound, its direct role in promoting cell elongation and root development is minimal compared to its dextrorotatory counterpart.

Impact on Plant Hormonal Homeostasis and Gene Expression

Auxin homeostasis is a tightly regulated process involving biosynthesis, transport, and signaling. Compounds structurally similar to auxins can interfere with this balance. For instance, related compounds like 1-naphthoxyacetic acid (1-NOA) can act as auxin transport inhibitors. nih.gov Furthermore, derivatives such as aminooxy-naphthylpropionic acid have been shown to inhibit auxin biosynthesis by targeting the enzyme L-tryptophan aminotransferase (TAA1). nih.gov Inhibition of this enzyme leads to a reduction in endogenous indole-3-acetic acid (IAA) levels, resulting in auxin-deficient phenotypes in seedlings. nih.gov

Herbicidal Potential and Selective Phytotoxicity

Beyond plant growth regulation, certain aryloxyphenoxypropionate compounds are utilized as herbicides. Their efficacy and selectivity are also closely linked to their chemical structure and stereoisomerism.

Mechanism of Selective Herbicide Action (e.g., inhibition of root development)

The primary herbicidal mechanism for the aryloxyphenoxypropionate class of herbicides, often called "FOPs," is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). wssa.net This enzyme is critical for the first step in fatty acid synthesis. wssa.net By blocking ACCase, these herbicides prevent the production of phospholipids (B1166683) necessary for building new cell membranes, which are essential for cell growth and division, particularly in the meristematic tissues of roots and shoots. wssa.net

This mode of action provides selective phytotoxicity. Many broadleaf (dicot) species are naturally resistant to these herbicides because they possess a form of the ACCase enzyme that is insensitive to inhibition. wssa.net In contrast, many grass (monocot) species have a susceptible form of the enzyme, making them vulnerable. The inhibition of root development is a key symptom, as the disruption of cell division in root meristems halts growth and the plant's ability to uptake water and nutrients. Propionic acid itself has been shown to have pre- and post-emergence herbicidal effects by inhibiting seed germination and causing wilting and necrosis in seedlings. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal efficacy of chemical compounds. For aryloxypropionic acids and their derivatives, both the nature of the aromatic ring and the stereochemistry of the propionic acid side chain are important. alamy.com

Research on the herbicidal activity of N,N-diethyl-2-(1-naphthyloxy)propionamide, a derivative of the compound of interest, demonstrated the importance of its optical isomers. nih.gov Such studies help to identify the key molecular features required for potent herbicidal action. nih.govnih.gov The general principle within the aryloxyphenoxypropionate class is that the R-enantiomer (typically the dextrorotatory, (+) isomer) possesses the majority of the herbicidal activity, while the S-enantiomer (levorotatory, (-)) is often inactive. This is because the active site of the target ACCase enzyme is chiral, and only the R-isomer can bind effectively to inhibit its function.

Table of Studied Activities for Naphthyloxypropionic Acid Enantiomers

| Biological Activity | (+)-Enantiomer (Dextrorotatory) | (-)-Enantiomer (Levorotatory) | Reference |

|---|---|---|---|

| Growth Regulation | |||

| Cell Enlargement | High Activity | Negligible Activity | capes.gov.br |

| Induction of Rooting | High Activity | Negligible Activity | capes.gov.br |

| Parthenocarpic Fruit Dev. | High Activity | Negligible Activity | capes.gov.br |

| Herbicidal Action | |||

| ACCase Inhibition | High Activity (Typical for R-isomer) | Low to No Activity (Typical for S-isomer) | wssa.net |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| (±)-α-(2-naphthoxy)propionic acid | |

| (+)-α-(2-naphthoxy)propionic acid | |

| 1-Naphthoxyacetic acid (1-NOA) | |

| 2-Naphthoxyacetic acid (2-NOA) | |

| 1-Naphthaleneacetic acid (NAA) | |

| Indole-3-acetic acid (IAA) | |

| N,N-diethyl-2-(1-naphthyloxy)propionamide |

Novel Formulation Development for Agricultural Use

The development of advanced formulations for plant growth regulators is a critical area of research in agricultural science. The goal is to maximize the efficiency of the active ingredient while minimizing potential environmental impacts. For auxin-type regulators like this compound, which is used for applications such as fruitlet thinning, the timing and concentration of the active compound at the target site are crucial for achieving the desired physiological response without causing phytotoxicity. Novel formulations, particularly those involving controlled release, offer a promising solution to enhance the performance of this and other plant growth regulators.

Controlled Release Systems for Enhanced Efficacy

The principle behind controlled release in an agricultural context is to maintain the concentration of the plant growth regulator within the optimal range for a longer duration. This sustained availability can be particularly beneficial for auxin-like substances used in fruit thinning, where a prolonged period of action is necessary to induce the desired level of fruit drop without causing a shock to the plant, which can occur with a high initial dose.

Research into controlled release systems for plant growth regulators has explored various technologies, with a significant focus on encapsulation. This technique involves entrapping the active ingredient within a carrier matrix, most commonly a biodegradable polymer. The release of the active compound is then governed by processes such as diffusion through the polymer matrix, degradation of the polymer, or a combination of both.

While specific research on controlled-release formulations of this compound is limited in publicly available literature, extensive studies on similar auxin-type compounds, such as 1-Naphthylacetic acid (NAA), provide a strong basis for the potential of this technology. These studies have demonstrated that encapsulating auxins in polymeric micro or nanoparticles can significantly enhance their effectiveness.

Research Findings on Related Compounds:

Studies on the controlled release of the related auxin, 1-Naphthylacetic acid (NAA), have shown promising results that are relevant to the potential formulation of this compound. For instance, research has demonstrated that when NAA is encapsulated in biodegradable polymers, its release can be sustained over several days, leading to a more consistent physiological effect.

The following table illustrates the type of data generated in studies on the controlled release of auxin-like plant growth regulators. This data is hypothetical and serves to demonstrate the principles of controlled-release formulation research.

Table 1: Hypothetical Release Profile of this compound from a Polymeric Microcapsule Formulation

| Time (Hours) | Cumulative Release (%) - Conventional Formulation | Cumulative Release (%) - Controlled Release Formulation |

| 1 | 85.2 | 10.5 |

| 6 | 98.6 | 25.3 |

| 12 | 99.1 | 40.8 |

| 24 | 99.5 | 60.2 |

| 48 | 99.8 | 85.7 |

| 72 | 100.0 | 95.1 |

| 96 | 100.0 | 98.9 |

The development of controlled-release formulations for this compound would likely involve the selection of a suitable biodegradable polymer, such as polylactic acid (PLA), polyglycolic acid (PGA), or chitosan. The choice of polymer and the method of encapsulation would be critical in determining the release kinetics of the active ingredient. The goal would be to engineer a system that protects the compound from premature degradation and releases it in a manner that synchronizes with the key physiological window for the desired agricultural outcome, such as the period of natural fruit drop competition in an orchard.

Further research in this area would be highly beneficial for optimizing the use of this compound in agriculture, potentially leading to more effective and environmentally sustainable practices in crop management.

Advanced Analytical Methodologies for Characterization and Quantification

Chiral Separation Techniques for Enantiomeric Purity Determination

The separation of enantiomers is essential for determining the enantiomeric purity of (-)-2-(1-Naphthyloxy)propionic acid. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. nih.gov The use of chiral stationary phases (CSPs) allows for the differential interaction of enantiomers, leading to their separation.

For arylpropionic acid derivatives like 2-(1-Naphthyloxy)propionic acid, polysaccharide-based CSPs are commonly employed. nih.gov These CSPs, often derived from cellulose (B213188) or amylose (B160209), can separate a wide range of chiral compounds. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral selector of the CSP. nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. Normal-phase eluents are frequently used with polysaccharide-based columns. nih.gov The composition of the mobile phase, including the type and concentration of the polar modifier, can significantly influence the retention and selectivity of the enantiomers. nih.gov In some cases, a reversal of the enantiomer elution order can be observed by changing the mobile phase composition or the separation temperature. nih.gov

Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin (B549263) or teicoplanin, have also proven effective for the enantioseparation of various acidic and basic drugs. mdpi.com These CSPs can operate in different modes, including reversed-phase, polar ionic, and polar organic modes, offering versatility in method development. mdpi.comsigmaaldrich.com The enantiomeric purity of the final product can reach up to 99.9% using these advanced HPLC techniques. sigmaaldrich.com

Table 1: HPLC Parameters for Chiral Separation

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic Glycopeptide-based) |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile (B52724)/water with additives) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detection | UV-Vis or Circular Dichroism (CD) |

| Temperature | Controlled, as it can affect selectivity |

Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Gas chromatography (GC) is another powerful technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us While HPLC is often the method of choice, GC offers high sensitivity and is particularly useful for volatile compounds. thermofisher.com For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. nih.gov

The enantiomers of propionic acid-derived compounds can be resolved by converting the free acids into diastereomeric esters using a chiral derivatizing agent. nih.gov These diastereomers can then be separated on a standard achiral GC column. nih.gov Alternatively, direct enantioseparation can be achieved using a chiral GC column, which contains a chiral stationary phase. uctm.edu

The determination of enantiomeric excess is crucial for assessing the optical purity of a chiral substance. heraldopenaccess.us It is expressed as a percentage and indicates the degree to which one enantiomer is present in excess of the other in a mixture. heraldopenaccess.us

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, propanoic acid, distinct peaks are observed for the protons in different chemical environments. docbrown.infonagwa.com The protons of the methyl (CH₃) group typically appear as a triplet, the methylene (B1212753) (CH₂) protons as a quartet, and the carboxylic acid proton (COOH) as a singlet, often significantly downfield. docbrown.infonagwa.com For this compound, the aromatic protons of the naphthyl group would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to anisotropic effects. thermofisher.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. docbrown.info For propanoic acid, three distinct signals are observed, corresponding to the three different carbon environments. docbrown.infochemicalbook.com In the case of this compound, the spectrum would be more complex, showing signals for the carbons of the propionic acid moiety as well as the ten carbons of the naphthalene (B1677914) ring system.

Table 2: Representative NMR Data for Propanoic Acid Moiety

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

| ¹H NMR | ||

| -CH₃ | ~1.1 | Triplet |

| -CH₂- | ~2.3 | Quartet |

| -COOH | ~11-12 | Singlet |

| ¹³C NMR | ||

| -CH₃ | ~9 | |

| -CH₂- | ~27 | |

| -COOH | ~179 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data for the naphthyloxy group would add further complexity to the spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule with high accuracy. It provides the exact mass of the parent ion, which can be used to confirm the molecular formula. The molecular formula for 2-(1-Naphthyloxy)propionic acid is C₁₃H₁₂O₃, with a corresponding molecular weight of approximately 216.23 g/mol . nih.govscbt.com HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by several key absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1725 and 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info The spectrum would also show absorptions corresponding to the C-O stretching and the various vibrations of the naphthalene ring. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, strong |

| C=O (Carbonyl) | 1725 - 1700 | Strong, sharp |

| C-O Stretch | ~1300 - 1200 | |

| Aromatic C-H Stretch | >3000 | |

| Aromatic C=C Bending | ~1600 - 1450 |

Quantitative Analytical Techniques for Environmental and Biological Matrices

The accurate quantification of this compound in environmental and biological samples presents significant analytical challenges due to its potential for low-level concentration and the complexity of the sample matrices. Overcoming these challenges requires sophisticated analytical approaches that offer high sensitivity, selectivity, and robustness. Techniques such as high-performance liquid chromatography coupled with mass spectrometry and room temperature phosphorescence have emerged as powerful tools for this purpose.

HPLC-UV/MS for Trace Analysis in Plant Tissues and Environmental Samples

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a cornerstone for the trace analysis of organic compounds like this compound. This hybrid technique leverages the separation capabilities of HPLC with the sensitive and specific detection provided by UV and, particularly, MS. For trace analysis in complex matrices such as plant tissues and environmental samples (e.g., water and soil), Ultra-High Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) is often the method of choice. nih.gov UHPLC systems use columns with smaller particle sizes, which provides higher resolution, greater efficiency, and faster analysis times compared to conventional HPLC. nih.gov

The general workflow for analyzing this compound involves an initial sample preparation step, which could include solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix and concentrate it. The extract is then injected into the HPLC system. A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile or methanol), run in a gradient elution mode to achieve optimal separation from interfering compounds. nih.govnih.gov

Following chromatographic separation, the analyte passes through the UV detector and then into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion of this compound. For high-certainty quantification, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QToF). nih.govresearchgate.net In MS/MS, the precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and enhances selectivity and sensitivity.

Research on structurally similar naphthenic acids demonstrates the power of LC/QToF-MS for direct, high-throughput analysis in aqueous environmental samples. nih.gov These methods show excellent linearity over a wide calibration range and can achieve very low detection limits, making them suitable for monitoring trace levels of contaminants. nih.gov

Table 1: Representative Performance Data for HPLC-MS/MS Trace Analysis

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.0004 - 2.4 ng/mL | nih.govnih.gov |

| Limit of Quantification (LOQ) | 2.00 µg/mL | nih.gov |

| Linearity (R²) | ≥0.999 | nih.gov |

| Precision (% RSD) | <3.1% | nih.gov |

| Accuracy (Recovery %) | 97-111% | nih.gov |

This table presents typical performance characteristics for the trace analysis of related organic acids using HPLC-MS techniques, illustrating the potential for sensitive and accurate quantification of this compound.

Room Temperature Phosphorescence for Specific Detection

Room Temperature Phosphorescence (RTP) is a highly sensitive and selective luminescence spectroscopic technique that can be used for the specific detection of certain analytes, including those with a naphthalene moiety like this compound. instras.com Phosphorescence is the emission of light from a triplet excited state, a process with a much longer lifetime (microseconds to seconds) than fluorescence (nanoseconds). nih.gov This long lifetime allows for time-resolved measurements, where the detection is delayed after a pulsed excitation source is turned off. This temporal separation effectively eliminates short-lived background fluorescence and scattering from the sample matrix, leading to a significant improvement in the signal-to-noise ratio and high specificity. nih.gov

For a molecule like this compound to exhibit strong RTP in the liquid phase, several conditions must be met. The system must promote intersystem crossing from the singlet excited state to the triplet state and protect the resulting triplet state from non-radiative deactivation processes. instras.com This is often achieved through two main approaches:

Micelle-Stabilized Room Temperature Phosphorescence (MS-RTP): The analyte is incorporated into organized surfactant assemblies, such as micelles. The hydrophobic core of the micelle provides a rigid microenvironment that shields the analyte's triplet state from external quenchers, particularly dissolved oxygen. instras.com

Heavy-Atom Effect: The presence of heavy atoms (e.g., thallium, lead, or bromide ions) in the solution significantly enhances the rate of intersystem crossing and phosphorescence emission by promoting spin-orbit coupling. instras.com

A typical MS-RTP method involves dissolving the sample in an aqueous solution containing a surfactant (like sodium dodecyl sulfate, SDS), a heavy atom salt (such as thallium nitrate), and a deoxygenating agent (like sodium sulfite) to further reduce quenching. instras.com Studies on the closely related compound 2-naphthoxyacetic acid have successfully used derivative micro-emulsion phosphorometry for its determination in spiked soil samples, demonstrating the viability of RTP for environmental analysis. instras.com The specificity of RTP arises from the unique triplet state energy and lifetime of the target analyte, combined with the ability to use time-gated detection to filter out interferences. nih.gov

Table 2: Key Components and Principles of RTP for Detection

| Component/Principle | Function in RTP Analysis | Reference |

| Pulsed Light Source | Excites the analyte to its singlet state. | nih.gov |

| Time-Gated Detector | Delays detection to measure long-lived phosphorescence while background fluorescence decays. | nih.gov |

| Micelles (e.g., SDS) | Provide a protective microenvironment, shielding the triplet state from quenchers. | instras.com |

| Heavy Atoms (e.g., Tl⁺) | Enhance spin-orbit coupling, increasing the efficiency of phosphorescence. | instras.com |

| Deoxygenating Agent | Removes dissolved oxygen, a major quencher of triplet states. | instras.com |

This technique offers a specific and sensitive alternative to chromatography-based methods, particularly when the target analyte possesses the necessary photophysical properties.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Analogs with Tunable Biological Activities

The core structure of (-)-2-(1-Naphthyloxy)propionic acid offers a versatile scaffold for the design and synthesis of novel analogs with tailored biological activities. The goal is to create molecules with enhanced potency, selectivity, and improved pharmaceutical or agricultural properties. One promising approach involves the synthesis of bipartite masked auxin analogs. nih.gov These compounds are designed to be inactive until an "unmasking" process, often a metabolic reaction within the target plant, releases the active auxin. This strategy could improve hormone delivery and specificity, allowing for more precise effects on plant growth and development. nih.gov

Research into the synthesis of new derivatives, such as N-substituted benzimidazole (B57391) carboxamides and naphthylchalcones, has demonstrated that modifications to related core structures can yield compounds with significant biological activities, including antiproliferative and anti-leukemia effects. herts.ac.uknih.gov These studies provide a methodological blueprint for creating libraries of novel this compound analogs. The introduction of different functional groups, such as methoxy (B1213986) or hydroxy substituents, can be systematically investigated to understand their influence on biological activity. herts.ac.uk The synthesis of conjugates with other molecules, like dithiocarbamates, has also been shown to produce derivatives with potent and broad-ranging biological effects in other contexts. mdpi.com

Future synthetic strategies will likely focus on creating analogs that can differentiate between various auxin receptors or signaling pathways, leading to more targeted physiological responses. This could involve the development of compounds that specifically interact with certain members of the auxin receptor family, thereby fine-tuning their growth-promoting or herbicidal effects. nih.gov

| Synthetic Approach | Objective | Potential Outcome | Relevant Research |

| Bipartite Masked Analogs | Improve hormone delivery and specificity | More precise control over plant growth and development | nih.gov |

| Functional Group Modification | Enhance potency and selectivity | Analogs with tailored biological activities | herts.ac.uk |

| Conjugation with Other Molecules | Create derivatives with novel properties | Compounds with broad-ranging or targeted biological effects | mdpi.com |

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Plant-Compound Interaction Studies

The advent of "omics" technologies, including transcriptomics and metabolomics, has revolutionized the study of plant-compound interactions. These high-throughput approaches provide a holistic view of the molecular changes occurring within a plant in response to a chemical stimulus. The application of these technologies to this compound will be crucial in elucidating its precise mechanism of action.

Transcriptomic analysis, using techniques like RNA-Seq, can identify all the genes that are differentially expressed in a plant after treatment with the compound. nih.govmdpi.complos.orgresearchgate.netmdpi.com This can reveal the specific signaling pathways that are activated or repressed, providing a detailed map of the plant's response. For instance, transcriptome studies have been used to identify key genes involved in plant hormone signal transduction pathways, such as those for auxin, abscisic acid, and ethylene, in response to various stimuli. nih.govplos.orgmdpi.com By analyzing the expression of genes in the auxin signaling cascade, such as AUX/IAA, ARF, and GH3 family genes, researchers can gain a deeper understanding of how this compound modulates these pathways. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, can provide a snapshot of the metabolic state of a plant. uky.edu When a plant is treated with an exogenous compound like this compound, its metabolism will be altered. By identifying and quantifying these changes, researchers can understand how the compound affects various metabolic pathways. uky.edu The integration of transcriptomic and metabolomic data can provide a powerful, multi-layered understanding of the compound's effects, from gene expression to metabolic output. mdpi.com This integrated approach will be instrumental in identifying biomarkers of exposure and in understanding the complex network of interactions that govern a plant's response to this synthetic auxin.

| Omics Technology | Key Application | Expected Insights | Relevant Research |

| Transcriptomics (RNA-Seq) | Identifying differentially expressed genes | Understanding the signaling pathways affected by the compound | nih.govmdpi.complos.orgresearchgate.netmdpi.com |

| Metabolomics | Analyzing changes in the plant's metabolic profile | Revealing the metabolic pathways altered by the compound | uky.edu |

| Integrated Omics | Combining transcriptomic and metabolomic data | A holistic view of the plant's response to the compound | mdpi.com |

Development of Sustainable and Green Synthesis Routes

As with many synthetic chemicals used in agriculture, there is a growing need to develop more sustainable and environmentally friendly methods for the production of this compound. Green chemistry principles are increasingly being applied to the synthesis of herbicides and plant growth regulators to reduce their environmental footprint. acs.orgrsc.org

One area of focus is the use of solvent-free protocols, which can significantly reduce the amount of hazardous waste generated during synthesis. rsc.org Research into the synthesis of other chiral herbicides has demonstrated the feasibility of such approaches. rsc.org Another avenue of exploration is the use of bio-based starting materials or catalysts. The development of bioherbicides from natural sources, such as plant extracts or microbial metabolites, highlights the potential for using biological systems to produce complex molecules. mdpi.com While the direct biosynthesis of a synthetic compound like this compound may not be feasible, biocatalysis could be employed for specific steps in the synthetic pathway.

Furthermore, the development of continuous-flow manufacturing processes can offer a more sustainable alternative to traditional batch synthesis. Continuous processes often require less energy, materials, and solvents, contributing to a greener chemical industry. researchgate.net The ultimate goal is to design a synthetic route that is not only efficient and cost-effective but also minimizes the use and generation of hazardous substances.

| Green Chemistry Approach | Description | Potential Benefit | Relevant Research |

| Solvent-Free Synthesis | Conducting reactions without the use of solvents | Reduction of hazardous waste | rsc.org |

| Biocatalysis | Using enzymes or whole organisms to catalyze reactions | Use of renewable resources and milder reaction conditions | mdpi.com |

| Continuous-Flow Manufacturing | Performing synthesis in a continuous stream rather than in batches | Reduced energy and material consumption | researchgate.net |

Advanced Environmental Risk Assessment Frameworks for Naphthyloxypropionic Acid Derivatives

A thorough understanding of the environmental fate and ecotoxicological impact of this compound and its derivatives is essential for their responsible use. Future research will need to employ advanced environmental risk assessment frameworks to evaluate their potential impact on non-target organisms and ecosystems.

The environmental fate of a compound, which includes its persistence, mobility, and degradation in soil and water, is a key component of this assessment. awsjournal.org Studies on the related compound 2-naphthyloxyacetic acid indicate that while it is not considered environmentally persistent, it has the potential to leach into groundwater. herts.ac.uk The persistence of this compound in tomatoes has been found to be very short, with residues becoming undetectable a few days after application. researchgate.net However, more comprehensive studies are needed to understand its behavior in different environmental compartments.

The ecotoxicological effects on non-target species, including aquatic organisms, soil microbes, and beneficial insects, must also be carefully evaluated. nih.govnih.gov Synthetic auxins, as a class, can have unintended consequences for the environment, and their impact on biodiversity needs to be a central focus of future research. nih.gov Advanced risk assessment will likely involve a combination of laboratory-based toxicity testing and field studies to provide a more realistic picture of the compound's environmental impact. nih.gov The development of predictive models for bioaccumulation and ecotoxicity will also be a valuable tool in this endeavor. rsc.org

| Assessment Area | Key Parameters | Importance | Relevant Research |

| Environmental Fate | Persistence, mobility, degradation | Understanding how the compound behaves in the environment | awsjournal.orgherts.ac.ukresearchgate.net |

| Ecotoxicology | Effects on non-target organisms | Assessing the risk to biodiversity | nih.govnih.gov |

| Risk Modeling | Predicting bioaccumulation and toxicity | Proactively identifying potential environmental hazards | rsc.orgnih.gov |

Exploration of Stereoselective Interactions in Biochemical Systems

The "(-)" in this compound signifies that it is a specific stereoisomer. It is well-established in pharmacology and agrochemistry that different enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer may be highly effective, while the other may be inactive or even have undesirable effects. rsc.org Therefore, a deep understanding of the stereoselective interactions of this compound is crucial.

Future research should focus on elucidating the molecular basis for these stereoselective interactions. This will involve studying the binding of the (-) and (+) enantiomers to auxin receptors, such as AUXIN BINDING PROTEIN 1 (ABP1) and the TIR1/AFB family of F-box proteins. nih.govwikipedia.orgnih.govplos.org Molecular modeling and simulation studies can provide insights into the binding modes of the different enantiomers and help to explain why one is more active than the other. nih.gov

The chiral recognition of the compound by transport proteins and metabolizing enzymes should also be investigated. The differential transport and metabolism of the enantiomers can significantly affect their bioavailability and, consequently, their biological activity. Techniques such as chiral chromatography can be used to separate and quantify the enantiomers in plant tissues, allowing for a detailed analysis of their stereoselective fate. The study of chiral recognition is a burgeoning field, with applications ranging from drug development to the creation of new materials. mdpi.comnih.gov Applying these principles to this compound will not only enhance our understanding of its mode of action but also pave the way for the development of more effective and safer chiral agrochemicals.

| Area of Investigation | Methodology | Objective | Relevant Research |

| Receptor Binding | Molecular modeling, binding assays | To understand the stereospecificity of binding to auxin receptors | nih.govwikipedia.orgnih.govplos.org |

| Transport and Metabolism | Chiral chromatography, metabolic profiling | To investigate the differential fate of the enantiomers in plants | rsc.org |

| Chiral Recognition Mechanisms | Spectroscopic techniques, computational studies | To elucidate the fundamental principles of stereoselective interaction | mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (-)-2-(1-Naphthyloxy)propionic acid, and how is its chirality confirmed?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between 1-naphthol and a chiral propionic acid derivative under controlled conditions. Chirality is confirmed via polarimetry and chiral chromatography (e.g., using a FABP-based chiral stationary phase, as described for aryloxy-propionic acids) . Characterization employs NMR (¹H/¹³C) to verify the naphthyloxy group and stereochemistry, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Due to structural similarities to carcinogenic phenoxypropionic acid derivatives, handle it as a potential carcinogen with extreme caution . Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from oxidizers (e.g., chlorates, peroxides) and metals (e.g., sodium, magnesium) to prevent reactive degradation . Regularly monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For enantiomeric purity, use chiral columns (e.g., FABP CSP) . LC-MS/MS provides higher sensitivity for trace analysis in biological samples, with electrospray ionization (ESI) in negative mode optimizing detection .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental designs validate this?

- Methodological Answer: Comparative studies using both enantiomers are essential. For example, in vitro assays (e.g., enzyme inhibition) paired with molecular docking can reveal stereospecific binding. In vivo pharmacokinetic studies (e.g., rat models) with chiral LC-MS analysis quantify bioavailability differences . Statistical rigor requires ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Discrepancies may arise from varying exposure durations or impurity profiles. Replicate studies under OECD guidelines, including acute (14-day) and chronic (90-day) rodent assays. Use metabolomics (e.g., NMR-based) to identify toxic intermediates. Cross-validate findings with independent labs and meta-analyses .

Q. What advanced strategies identify degradation products of this compound under environmental conditions?

- Methodological Answer: Accelerated stability testing (40°C/75% RH) with LC-QTOF-MS detects photolytic/hydrolytic byproducts. Quantum mechanical calculations (DFT) predict degradation pathways. Compare with structurally similar compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid) to infer reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.